
7-Azido-4-methylcoumarin
Overview
Description
7-Azido-4-methylcoumarin is a fluorogenic probe primarily used for the detection of hydrogen sulfide. The compound is known for its high sensitivity and selectivity, making it an essential tool in various biochemical applications. The aromatic azide moiety in this compound is selectively reduced in the presence of hydrogen sulfide, producing the fluorescent 7-amino-4-methylcoumarin with a significant increase in fluorescence .
Preparation Methods
General Synthetic Strategy
The most common and efficient preparation method for 7-Azido-4-methylcoumarin is the diazotization of 7-amino-4-methylcoumarin followed by substitution with sodium azide . This method is favored for its high yield, stability of the azide product, and straightforward procedure.
Diazotization and Azide Substitution
- Starting material: 7-amino-4-methylcoumarin (7-AMC)
- Reagents: Sodium nitrite (NaNO2) for diazotization, hydrochloric acid (HCl) to generate the diazonium salt, and sodium azide (NaN3) for azide substitution.
- Conditions: Typically carried out in aqueous acidic medium at low temperature (0–5°C) to stabilize the diazonium intermediate.
- Outcome: The diazonium salt formed from 7-AMC is treated with sodium azide, resulting in the substitution of the diazonium group by an azide group, yielding this compound.
This method yields the product in high purity and excellent yield (~92%) , as reported in peer-reviewed synthetic protocols.
Step | Reagents/Conditions | Outcome/Yield |
---|---|---|
Diazotization | NaNO2, HCl, 0–5°C | Formation of diazonium salt |
Azide substitution | NaN3, aqueous medium | This compound, 92% yield |
Alternative Synthetic Approaches
Multi-step Synthesis via Azidomethoxylation
An alternative approach involves the synthesis of 7-azidomethoxy derivatives of coumarins, which can be related structurally to this compound. This method uses:
- Pechmann condensation to form hydroxycoumarins,
- Introduction of azidomethyl protecting groups at the 7-position,
- Hydrolysis to yield the azido-substituted coumarin acids.
This route is more complex, involving multiple steps including sulfuryl chloride treatment and nucleophilic substitution to install the azidomethyl group, but it provides access to structurally related azido coumarins with controlled substitution patterns.
Step | Reaction Details | Notes |
---|---|---|
Pechmann condensation | Dimethyl acetylsuccinate + resorcinol derivative | Forms 7-hydroxycoumarin |
Azidomethyl installation | Bromomethyl 4-chlorophenyl sulfide, sulfuryl chloride, sodium azide | Multi-step azidomethylation |
Hydrolysis | Lithium hydroxide | Yields azidomethoxy coumarins |
This method is more suitable for specialized derivatives and probes rather than straightforward this compound synthesis.
Research Findings on Preparation Efficiency and Applications
- The diazotization/azide substitution method is widely used due to its high yield (up to 92%) and reproducibility .
- The azide functionality introduced is key for bioorthogonal chemistry applications, such as Staudinger ligation and click chemistry, enabling fluorescent probe development.
- This compound serves as a fluorescent probe precursor , with the azide group being selectively reduced to the amino group in the presence of hydrogen sulfide (H2S), resulting in fluorescence activation.
- The product's purity and stability are critical for its use in biological assays and fluorescence detection, and the diazotization method ensures these qualities.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
Diazotization / Azide Substitution | 7-Amino-4-methylcoumarin | NaNO2, HCl, NaN3, 0–5°C | 92 | High yield, straightforward, stable product |
Multi-step Azidomethoxylation | Resorcinol derivatives | Pechmann condensation, sulfuryl chloride, NaN3, LiOH | Moderate | Complex, for specialized derivatives |
Practical Considerations
- Temperature control is critical during diazotization to prevent decomposition of the diazonium intermediate.
- The aqueous acidic medium facilitates diazonium salt formation and subsequent azide substitution.
- Post-reaction purification typically involves recrystallization or chromatographic techniques to ensure high purity.
- The azide product should be handled with care due to potential azide toxicity and explosiveness in concentrated forms.
Chemical Reactions Analysis
Reduction by Hydrogen Sulfide (H₂S)
AzMC selectively reacts with H₂S via azide-to-amine reduction, forming fluorescent 7-amino-4-methylcoumarin (AMC). This reaction is central to its role as a fluorogenic probe:
Property | AzMC | AMC (Product) |
---|---|---|
λ<sub>ex</sub>/λ<sub>em</sub> | 340/445 nm | 365/450 nm |
Detection Limit (H₂S) | 200 nM – 100 μM | — |
Selectivity | >10-fold over RNS/ROS | — |
Mechanistically, H₂S reduces the aromatic azide group to an amine, enhancing fluorescence by ~62-fold in vitro . The reaction exhibits linear kinetics in physiological buffers (pH 7.4) and is unaffected by biological thiols (<25 mM) like cysteine or glutathione .
Representative Product
-
7-[4-(Dimethylamino)phenyl]-1H-1,2,3-triazol-1-yl-4-methylcoumarin (2c)
Photoaffinity Labeling
AzMC serves as a photoactive probe for substrate-binding sites in enzymes:
Human Sulfotransferase 1A1 (SULT1A1)
-
Binding Affinity: Competitive inhibition of 4-methylumbelliferone sulfation (K<sub>i</sub> = 0.47 ± 0.05 mM) .
-
Photolabeling Efficiency:
Radiation-Induced Reduction
X-ray irradiation triggers AzMC → AMC conversion in biological systems:
Irradiation Dose (Gy) | AMC Yield (%) | Fluorescence Increase (vs. Control) |
---|---|---|
6 | 12 | 1.5× |
36 | 48 | 4.1× |
60 | 92 | 6.3× |
This reaction enables spatially controlled prodrug activation in cancer cells .
Enzymatic Reactions
AzMC monitors enzymatic H₂S production and enzyme activity:
Cystathionine β-Synthase (CBS) Assays
Synthetic Pathways
AzMC is synthesized from 7-amino-4-methylcoumarin (7-AMC) via diazotization-azidation:
Method A (TMSN<sub>3</sub> Route)
-
Diazotization of 7-AMC with tert-butyl nitrite (t-BuONO).
Method B (NaN<sub>3</sub> Route)
Scientific Research Applications
Fluorescent Probe for Hydrogen Sulfide Detection
One of the most significant applications of AzMC is its use as a selective fluorescent probe for H₂S. The compound exhibits a remarkable ability to detect H₂S with high sensitivity and specificity, making it invaluable in biochemical assays.
- Mechanism of Action : Upon exposure to H₂S, the azide group of AzMC undergoes reduction to form 7-amino-4-methylcoumarin (AMC), which is fluorescent. This transformation leads to an increase in fluorescence intensity, allowing for the quantification of H₂S levels in various biological samples .
- Detection Range : AzMC has been shown to provide a linear detection range for H₂S from 200 nM to 100 µM, demonstrating its utility in both in vitro and cellular environments .
Monitoring Enzymatic Activity
AzMC serves as a valuable tool for monitoring the activity of enzymes such as cystathionine β-synthase (CBS) . CBS plays a crucial role in sulfur metabolism, and its dysfunction is linked to various pathological conditions.
- High-Throughput Screening : The compound can be utilized in high-throughput screening assays to identify potential inhibitors or activators of CBS, aiding drug discovery efforts aimed at treating diseases associated with altered sulfur metabolism .
- Photoaffinity Labeling : AzMC has also been employed as a photoaffinity labeling probe to investigate substrate binding sites on enzymes like human phenol sulfotransferase (SULT1A1). This application enhances our understanding of enzyme-substrate interactions and can lead to the development of more effective therapeutics .
Cellular Imaging Applications
The fluorescent properties of AzMC make it suitable for cellular imaging , particularly for visualizing H₂S levels within living cells.
- Lysosomal Imaging : Recent studies have demonstrated that AzMC can be used to image lysosomal hydrogen sulfide in living cells, providing insights into cellular redox states and signaling pathways .
- Genetic Sequence Detection : In addition to H₂S detection, derivatives of coumarins like AzMC have been explored for their ability to detect nucleic acids within prokaryotic and mammalian cells. This application leverages the compound's fluorescence properties for real-time monitoring of genetic sequences .
Potential Therapeutic Applications
The role of AzMC in drug development is promising due to its specificity and sensitivity.
- Therapeutic Development : By identifying compounds that modulate CBS activity using AzMC as a probe, researchers can develop new therapeutic strategies for conditions associated with dysregulated sulfur metabolism, such as cardiovascular diseases and neurodegenerative disorders .
Summary Table of Applications
Application Area | Description |
---|---|
Fluorescent Probe | Detects hydrogen sulfide (H₂S) with high sensitivity; fluorescence increases upon reaction with H₂S. |
Enzymatic Activity Monitoring | Monitors cystathionine β-synthase (CBS) activity; useful in drug discovery and high-throughput screening. |
Cellular Imaging | Visualizes H₂S levels in living cells; applicable in lysosomal imaging and genetic sequence detection. |
Therapeutic Development | Aids in developing compounds targeting CBS; potential treatments for diseases related to sulfur metabolism. |
Mechanism of Action
The mechanism of action of 7-Azido-4-methylcoumarin involves the selective reduction of its aromatic azide moiety in the presence of hydrogen sulfide. This reduction produces the fluorescent 7-amino-4-methylcoumarin, which emits fluorescence at specific wavelengths (λex = 365 nm and λem = 450 nm) . This fluorescence increase allows for the detection and quantification of hydrogen sulfide in various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-7-azidocoumarin
- 7-Azido-4-methyl-2H-1-benzopyran-2-one
- 7-Azido-4-methyl-2H-chromen-2-one
Uniqueness
7-Azido-4-methylcoumarin stands out due to its high sensitivity and selectivity for hydrogen sulfide detection. Its ability to produce a significant increase in fluorescence upon reduction makes it a valuable tool in various scientific applications .
Biological Activity
7-Azido-4-methylcoumarin (AzMC) is a compound that has garnered significant attention in biochemical research due to its unique biological activities, particularly as a fluorogenic probe and its role in enzyme assays. This article delves into the various aspects of its biological activity, including its mechanisms of action, applications in enzyme monitoring, and potential therapeutic implications.
This compound is characterized by its azide group, which allows it to function as a selective probe for detecting hydrogen sulfide (H2S). Upon reaction with H2S, the azide moiety is reduced to an amine, resulting in the formation of 7-amino-4-methylcoumarin (AMC), which exhibits increased fluorescence. This reaction can be monitored using fluorescence spectroscopy, making AzMC a valuable tool for studying H2S levels in biological systems .
Fluorescence Properties:
- Excitation Maximum () : 365 nm
- Emission Maximum () : 450 nm
Applications in Enzyme Monitoring
AzMC has been utilized extensively to monitor the activity of pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as cystathionine β-synthase (CBS). CBS plays a crucial role in the transsulfuration pathway, which is vital for maintaining cellular H2S levels and regulating various physiological processes. The ability of AzMC to selectively react with H2S makes it an effective assay for evaluating CBS activity .
Table 1: Summary of AzMC Applications
Application | Description |
---|---|
H2S Detection | Highly sensitive probe for measuring H2S levels in biological samples. |
Enzyme Activity Monitoring | Assesses activity of PLP-dependent enzymes like CBS and cystathionine γ-lyase. |
Photoaffinity Labeling | Labels substrate binding sites in enzymes such as human sulfotransferase 1A1. |
Case Studies and Research Findings
-
H2S Detection and CBS Activity
- A study demonstrated that AzMC could effectively quantify H2S production in various biological contexts, providing insights into metabolic pathways involving sulfur compounds. The fluorescence increase was directly proportional to the concentration of H2S, allowing for precise measurements of enzyme activity .
-
Cytotoxicity Studies
- In vitro studies involving derivatives of AzMC have shown promising antitumor activity against several cancer cell lines, including MCF-7 (breast carcinoma) and HCT116 (colon carcinoma). The compounds exhibited IC50 values ranging from 0.3 to 32 μM, indicating moderate to high cytotoxic effects against these cell lines .
-
Structure-Activity Relationship (SAR) Analysis
- Research has indicated that modifications to the AzMC structure can significantly influence its biological activity. For instance, certain halogenated derivatives displayed enhanced inhibitory effects on CBS compared to the parent compound, suggesting potential avenues for drug development targeting related metabolic pathways .
Q & A
Basic Research Questions
Q. What is the mechanism of H₂S detection using 7-Azido-4-methylcoumarin?
this compound acts as a fluorogenic probe for hydrogen sulfide (H₂S) through selective reduction of its aromatic azide group to 7-amino-4-methylcoumarin (AMC). This reaction releases nitrogen gas and generates fluorescence (λex = 340–365 nm, λem = 445–450 nm) . The probe exhibits high selectivity for H₂S over reactive oxygen/nitrogen species and thiols, making it suitable for biochemical and cellular assays.
Q. How should stock solutions be prepared to ensure optimal solubility and stability?
- Solubility : Dissolve in DMSO at 50 mg/mL (248.53 mM) with sonication (30–60 min) and heating to 37°C if necessary .
- Storage : Aliquot into small volumes and store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles .
- Working concentrations : Dilute in buffer (e.g., PBS or MES) to 10–50 µM for cellular assays .
Q. What safety protocols are critical when handling this compound?
- PPE : Use gloves, lab coats, and eye protection.
- Emergency response : For inhalation, move to fresh air; for skin contact, wash with soap/water. Avoid inducing vomiting if ingested .
- Waste disposal : Follow institutional guidelines for azide-containing compounds due to potential explosivity under high friction or heat .
Advanced Research Questions
Q. How can this compound be used to monitor PLP-dependent enzyme activity (e.g., CBS, CGL)?
- Experimental design : Incubate the probe (10–50 µM) with enzyme lysates or purified proteins in HEPES buffer (pH 7.4) at 37°C. Monitor fluorescence intensity over time (λex/λem = 365/450 nm) to quantify H₂S production .
- Controls : Include inhibitors (e.g., PAG for CBS/CGL) or scavengers (e.g., hypotaurine) to validate specificity .
- Data analysis : Normalize fluorescence to protein concentration and compare with kinetic models .
Q. How can researchers resolve discrepancies in photochemical behavior between 7-azido and 6-azidocoumarins?
- Key difference : The position of the azide group relative to the carbonyl moiety dictates reactivity. This compound produces 7-amino-4-methylcoumarin upon photolysis, whereas 6-azidocoumarin forms two amine isomers .
- Methodological adjustments : Use controlled light exposure (e.g., 405 nm laser for confocal microscopy) and validate products via HPLC or mass spectrometry .
Q. What are best practices for in vivo H₂S detection in plant or mammalian systems?
- Plant guard cells : Pre-incubate epidermal strips in opening buffer (10 mM MES, pH 6.15) with 10 µM probe for 40 min, followed by ABA treatment. Image fluorescence using confocal microscopy (λex = 405 nm, λem = 454–500 nm) and quantify with ImageJ .
- Mammalian tissues : Incubate cardiac tissue with 50 µM probe in PBS for 30 min, wash, and image with fluorescence microscopy. Correlate intensity with H₂S levels using calibration curves .
Q. How can cytotoxicity of this compound derivatives be evaluated in antitumor studies?
- Synthesis : Couple the probe with aromatic alkynes via click chemistry to generate 1,2,3-triazolyl-coumarin hybrids .
- Assays : Test compounds on cancer cell lines (e.g., HeLa, MCF-7) using MTT or apoptosis assays. Include AMC as a negative control to isolate triazole effects .
Properties
IUPAC Name |
7-azido-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-6-4-10(14)15-9-5-7(12-13-11)2-3-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKDKVLIMUWRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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